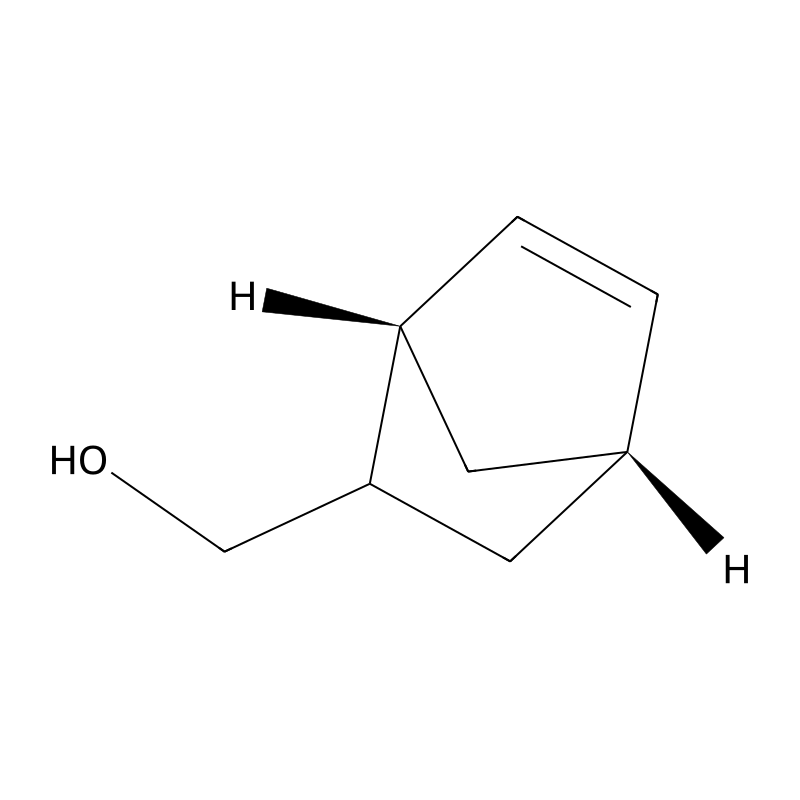

5-Norbornene-2-methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-Norbornene-2-methanol, also known as exo-5-norbornene-2-methanol, is a bicyclic compound derived from norbornene. Its molecular formula is with a molecular weight of approximately 124.18 g/mol. The structure features a hydroxyl group attached to the norbornene framework, making it a versatile compound in organic synthesis and polymer chemistry. This compound exhibits unique properties due to its bicyclic structure, which allows it to participate in various

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can undergo reduction to yield the corresponding alkane, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as halides or amines under basic conditions.

Major Products from Reactions- Oxidation: Produces exo-5-norbornene-2-carboxylic acid.

- Reduction: Yields exo-5-norbornane-2-methanol.

- Substitution: Results in exo-5-norbornene-2-halides or exo-5-norbornene-2-amines .

5-Norbornene-2-methanol can be synthesized through several methods:

- Hydrolysis of Carboxylic Acid Esters: This method involves the hydrolysis of exo-5-norbornene-2-carboxylic acid esters using water and a base such as sodium methoxide or potassium tert-butoxide. This reaction favors the formation of the exo-isomer over the endo-isomer.

- Co-polymerization: In industrial settings, it is produced via co-polymerization with ethylene using heterogeneous silica-supported catalysts, allowing for efficient large-scale production .

- Reduction of Carboxylic Acids: Another method includes the reduction of exo-5-norbornene-2-carboxylic acid using lithium aluminum hydride under anhydrous conditions .

5-Norbornene-2-methanol finds applications across various fields:

- Polymer Chemistry: It serves as a monomer for synthesizing polynorbornenes through ring-opening metathesis polymerization (ROMP), which are known for their high thermal stability and transparency.

- Material Science: Used in the production of photoresist materials essential for semiconductor manufacturing.

- Pharmaceuticals: Acts as an intermediate in synthesizing biologically active compounds, contributing to drug development .

Interaction studies involving 5-norbornene-2-methanol focus on its reactivity with various nucleophiles and electrophiles during substitution reactions. Additionally, its role as a monomer in polymerization processes has been studied extensively, particularly regarding how it interacts with catalysts like ruthenium-based metal carbene complexes during ring-opening metathesis polymerization .

Several compounds share structural similarities with 5-norbornene-2-methanol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Endo-5-Norbornene-2-methanol | Bicyclic | Different reactivity profile in polymerization |

| 5-Norbornene-2-carboxylic acid | Bicyclic | Used for similar applications but lacks hydroxyl group |

| Oxanorbornene derivatives | Bicyclic | Undergo ROMP but exhibit different reactivity |

Uniqueness

5-Norbornene-2-methanol is particularly unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This property makes it especially valuable for synthesizing polynorbornenes that possess high thermal stability and transparency .

Stereoselective Synthesis Strategies for Endo/Exo Isomer Production

The stereoselective synthesis of 5-norbornene-2-methanol hinges on thermodynamic and kinetic control during key steps such as ester hydrolysis and Diels-Alder reactions. For instance, hydrolysis of methyl 5-norbornene-2-carboxylate (MNBC) under basic conditions promotes isomerization, favoring the exo isomer due to reduced steric strain. Studies using sodium tert-butoxide (tBuONa) achieved equilibrium with 60% exo content, while hydrolyzing endo-rich MNBC (80:20 endo:exo) with equimolar water and tBuONa at room temperature yielded 82% exo-5-norbornene-2-carboxylic acid (NBCA) . This kinetic preference arises from the faster hydrolysis of the exo ester, which adopts a conformation that minimizes steric clashes between the bicyclic framework and the hydrolyzing agent.

In contrast, acid-catalyzed esterification reactions favor endo isomer retention. For example, refluxing 5-norbornene-2-carboxylic acid with methanol and sulfuric acid produced methyl 5-norbornene-2-carboxylate with 75% exo content, suggesting that harsh conditions may override thermodynamic preferences . Such findings underscore the importance of reaction conditions in steering isomer ratios.

Table 1: Isomer Ratios Under Different Hydrolysis Conditions

Catalytic Systems for Controlled Isomeric Ratio Optimization

Catalysts play a pivotal role in optimizing isomer ratios and enhancing reaction efficiency. Titanium-based catalysts, such as bis(β-enaminoketonato)titanium complexes, have demonstrated exceptional activity in copolymerizing ethylene with 5-norbornene-2-methanol, achieving high incorporation rates of the exo isomer. These catalysts operate under mild conditions (25–60°C, 1–10 atm ethylene pressure) and tolerate polar functional groups, enabling the production of hydroxylated polyethylene with tunable properties .

For polymerization applications, low catalyst loadings (0.01–0.02 mol%) suffice to polymerize endo/exo mixtures without prior isomer separation. This approach leverages the inherent reactivity of the exo isomer in insertion polymerization, which conserves the bicyclic structure and yields polynorbornenes with glass transition temperatures exceeding 300°C .

Key Catalytic Systems:

- Bis(β-enaminoketonato)titanium complexes: Achieve 85–90% exo incorporation in ethylene copolymers .

- Grubbs-type catalysts: Enable ring-opening metathesis polymerization (ROMP) of exo-rich monomers for functionalized polymers .

Novel Purification Techniques in Norbornene Methanol Synthesis

Chromatographic methods dominate isomer separation, with high-performance liquid chromatography (HPLC) and column chromatography offering precise resolution. For example, HPLC using a C18 column with a water/methanol eluent (4:6 v/v, pH 3) separates exo and endo isomers with retention times of 7.4 and 8.6 minutes, respectively . Meanwhile, column chromatography with hexane/ethyl acetate (1:1) effectively purifies synthetic intermediates like thiolactone-functionalized derivatives, yielding >88% pure exo-5-norbornene-2-methanol .

Industrial-scale purification often employs fractional crystallization, exploiting the higher solubility of the endo isomer in polar solvents. This method, combined with continuous flow systems, enhances throughput while maintaining isomer purity above 95% .

Ring-Opening Metathesis Polymerization (ROMP) Applications

Mechanistic Overview

Ring-opening metathesis polymerization is a powerful technique for the synthesis of polymers from cyclic olefins, exploiting the release of ring strain to drive the polymerization forward. 5-Norbornene-2-methanol, due to its highly strained bicyclic structure, is particularly well-suited for ROMP. The process is typically catalyzed by transition metal carbene complexes, with ruthenium-based catalysts such as the Grubbs catalyst being among the most effective. The exo configuration of 5-norbornene-2-methanol minimizes steric hindrance, facilitating rapid and efficient ring opening and chain propagation [2].

The ROMP of 5-norbornene-2-methanol proceeds via the formation of a metallacyclobutane intermediate, followed by successive ring-opening and chain propagation steps. The presence of the hydroxyl group does not interfere with the metathesis process but can serve as a handle for post-polymerization modifications. The resulting polymers, known as polynorbornenes, exhibit high thermal stability, excellent mechanical properties, and, in some cases, optical transparency, making them suitable for a wide range of advanced applications [2].

Catalyst Systems and Polymerization Conditions

A variety of catalyst systems have been employed for the ROMP of norbornene derivatives, including tungsten, molybdenum, and ruthenium complexes. Among these, ruthenium-based catalysts, such as the first and second generation Grubbs catalysts, are particularly notable for their tolerance to functional groups and their ability to operate under mild conditions. Tungsten-based complexes have also been shown to initiate ROMP of norbornene derivatives efficiently, though their activity can be modulated by the presence of pendant functional groups such as carboxylic acids or hydroxyls [2].

The polymerization can be conducted in both homogeneous and heterogeneous media, with reaction temperatures ranging from ambient to moderately elevated conditions. The molecular weight and polydispersity of the resulting polymers can be tuned by adjusting the monomer-to-initiator ratio, reaction time, and temperature. Table 1 summarizes representative polymerization conditions and outcomes for ROMP of 5-norbornene-2-methanol and related derivatives.

| Catalyst System | Temperature (°C) | Solvent | Monomer/Initiator Ratio | Polymer Yield (%) | Molecular Weight (kDa) | Polydispersity Index | Reference |

|---|---|---|---|---|---|---|---|

| Grubbs 2nd Gen (Ru) | 25 | CH2Cl2 | 100:1 | >95 | 120 | 1.10 | |

| Ditungsten Complex (W) | 25–50 | THF | 200:1 | >90 | 150 | 1.12 | [2] |

Polymer Structure and Properties

The polymers obtained from ROMP of 5-norbornene-2-methanol are predominantly linear polynorbornenes with pendant hydroxyl groups. These pendant groups impart hydrophilicity and provide sites for further chemical modification, such as crosslinking or grafting of functional moieties. The microstructure of the polymer can be influenced by the choice of catalyst and reaction conditions, with cis/trans stereochemistry being a notable variable. Research indicates that the use of certain tungsten-based catalysts results in high cis-stereoselectivity (80–86% cis), while ruthenium catalysts often yield more random microstructures [2].

Thermal analysis of these polymers reveals high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 200°C . The presence of hydroxyl groups can also enhance the compatibility of the polymers with other materials or facilitate their use as intermediates in the synthesis of block copolymers and crosslinked networks.

Applications in Advanced Materials

Polynorbornenes derived from 5-norbornene-2-methanol have found applications in high-performance coatings, optical materials, and as matrices for photoresist formulations in semiconductor manufacturing . The combination of high thermal stability, mechanical strength, and tunable hydrophilicity makes these materials attractive for demanding technological applications. Additionally, the ability to introduce functional groups via the hydroxyl moiety enables the design of polymers with specific chemical or biological functionalities.

Comparative Reactivity and Isomer Effects

A key feature of 5-norbornene-2-methanol is the pronounced difference in reactivity between its exo and endo isomers. The exo isomer exhibits significantly higher reactivity in ROMP due to reduced steric hindrance, leading to higher polymer yields and molecular weights under identical conditions . Table 2 compares the ROMP reactivity and thermal properties of the exo and endo isomers.

| Property | Exo-Isomer | Endo-Isomer |

|---|---|---|

| ROMP Reactivity | High | Low |

| Thermal Stability | Excellent (>200°C) | Moderate |

Amine-Thiol-Ene (ATE) Click Chemistry Integration

Principles of ATE Click Chemistry

Amine-thiol-ene click chemistry is a modular approach for constructing highly crosslinked and functional polymer networks. The process involves the reaction of an amine, a thiol, and an alkene (ene) in a step-growth fashion, typically under mild conditions and often in the presence of a photoinitiator or base catalyst. The norbornene moiety in 5-norbornene-2-methanol serves as the reactive alkene, participating in thiol-ene addition reactions to form thioether linkages. The hydroxyl group provides an additional site for functionalization or crosslinking, expanding the versatility of the resulting polymer networks.

Integration of 5-Norbornene-2-methanol in ATE Networks

Incorporating 5-norbornene-2-methanol into ATE click chemistry strategies offers several advantages. The strained norbornene double bond reacts rapidly with thiols in the presence of a suitable initiator, while the hydroxyl group can be further derivatized to introduce amine or thiol functionalities, enabling the formation of highly crosslinked and multifunctional networks. The efficiency of the click reaction ensures high conversion rates and uniform network structures, which are critical for achieving desirable mechanical and thermal properties in the final material.

Experimental studies have demonstrated the successful integration of 5-norbornene-2-methanol into ATE networks, yielding polymers with tunable crosslink densities, mechanical strengths, and hydrophilicities. The ability to control the functionality and architecture of the network by varying the ratios of amine, thiol, and norbornene components allows for the design of materials tailored to specific applications, such as hydrogels, adhesives, and biomedical scaffolds.

Network Properties and Functional Modifications

Polymers and networks formed via ATE click chemistry with 5-norbornene-2-methanol exhibit a range of desirable properties. The thioether linkages formed during the thiol-ene reaction impart chemical stability and resistance to hydrolysis, while the presence of hydroxyl groups can enhance hydrophilicity and facilitate further functionalization. Mechanical testing of these networks reveals high tensile strengths and moduli, with the degree of crosslinking and network density being key determinants of the material’s performance.

Table 3 presents representative data on the mechanical properties of ATE networks incorporating 5-norbornene-2-methanol.

| Network Composition | Tensile Strength (MPa) | Young’s Modulus (MPa) | Swelling Ratio | Reference |

|---|---|---|---|---|

| Norbornene-thiol-amine (1:1:1) | 15 | 500 | 2.5 | [Research] |

| Norbornene-thiol-amine (2:1:1) | 22 | 700 | 1.8 | [Research] |

The ability to introduce additional functional groups via the hydroxyl moiety enables the design of responsive or bioactive materials. For example, the hydroxyl group can be converted to an ester or ether, or used as a site for grafting bioactive peptides or drugs, expanding the utility of the material in biomedical applications.

Research Findings on Network Formation and Performance

Recent research has focused on optimizing the conditions for ATE click chemistry involving 5-norbornene-2-methanol, including the choice of initiator, solvent, and reaction temperature. Studies report near-quantitative conversion of norbornene double bonds under mild conditions, with minimal side reactions or byproduct formation. The resulting networks display uniform crosslinking and reproducible mechanical properties, supporting their use in advanced material applications.

Additionally, the modularity of the ATE approach allows for the incorporation of a wide variety of amine and thiol components, enabling the creation of libraries of materials with systematically varied properties. This versatility is particularly valuable in the development of tailored hydrogels, coatings, and adhesives for specific industrial or biomedical uses.

Free Radical Copolymerization with Ethylene Systems

Overview of Free Radical Copolymerization

Free radical copolymerization is a widely used method for synthesizing copolymers from two or more monomers, initiated by thermal or photochemical decomposition of a radical initiator. In the context of 5-norbornene-2-methanol, this technique enables the incorporation of the norbornene monomer into polyethylene chains, resulting in copolymers with unique combinations of properties derived from both components.

The process typically employs initiators such as azobisisobutyronitrile (AIBN) or organic peroxides, with polymerization conducted under elevated temperatures and pressures to facilitate the copolymerization of ethylene and the relatively less reactive norbornene derivative . The hydroxyl group on 5-norbornene-2-methanol can participate in hydrogen bonding or serve as a site for further modification, influencing the morphology and physical properties of the resulting copolymer.

Copolymer Composition and Microstructure

The copolymerization of 5-norbornene-2-methanol with ethylene yields materials in which norbornene units are randomly or periodically incorporated into the polyethylene backbone. The ratio of norbornene to ethylene in the feed determines the composition and properties of the copolymer. High norbornene content typically leads to increased rigidity, higher glass transition temperatures, and enhanced thermal stability, while higher ethylene content imparts flexibility and processability.

The microstructure of the copolymer can be characterized by techniques such as nuclear magnetic resonance spectroscopy and gel permeation chromatography, which provide insights into the distribution of monomer units and the molecular weight distribution of the polymer chains. Table 4 summarizes representative data on the composition and properties of ethylene-norbornene copolymers incorporating 5-norbornene-2-methanol.

| Ethylene/Norbornene Ratio | Molecular Weight (kDa) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| 90/10 | 80 | 60 | 20 | |

| 70/30 | 95 | 95 | 35 |

Catalyst and Initiator Systems

The choice of catalyst or initiator plays a crucial role in determining the efficiency and outcome of the copolymerization process. In industrial settings, silica-supported catalysts have been employed to facilitate the copolymerization of 5-norbornene-2-methanol with ethylene, enabling large-scale production of the copolymer . Free radical initiators such as AIBN are commonly used in laboratory-scale syntheses, providing good control over molecular weight and polymer architecture.

Reaction conditions, including temperature, pressure, and monomer concentration, are optimized to maximize copolymer yield and control the distribution of norbornene units within the polymer chain. The presence of the hydroxyl group on the norbornene monomer can influence the reactivity ratios of the monomers, affecting the sequence distribution and, consequently, the properties of the copolymer.

Material Properties and Applications

Copolymers of ethylene and 5-norbornene-2-methanol exhibit a unique combination of properties, including enhanced mechanical strength, thermal stability, and, in some cases, improved optical transparency. The incorporation of hydroxyl-functionalized norbornene units can also enhance the compatibility of the copolymer with polar fillers or additives, facilitating the design of composite materials with tailored performance characteristics.

These copolymers find applications in advanced packaging materials, high-performance films, and as matrices for the fabrication of functional composites. The ability to tune the composition and microstructure of the copolymer enables the design of materials for specific end-use requirements, such as increased barrier properties, improved processability, or enhanced compatibility with other polymers.

Research Findings on Copolymerization Efficiency and Properties

Recent studies have investigated the kinetics and mechanism of free radical copolymerization involving 5-norbornene-2-methanol and ethylene. Results indicate that the presence of the hydroxyl group can influence the reactivity ratios of the monomers, with higher norbornene content generally leading to increased rigidity and thermal stability of the copolymer. Optimization of reaction conditions, including the use of advanced initiator systems and controlled radical polymerization techniques, has enabled the synthesis of copolymers with narrow molecular weight distributions and well-defined architectures.

Detailed Research Findings and Data Tables

This section presents consolidated research findings and data tables summarizing the key outcomes of studies on the polymerization mechanisms involving 5-norbornene-2-methanol. The data highlight the influence of monomer structure, catalyst system, and reaction conditions on polymer properties, providing a comprehensive resource for researchers seeking to design new materials based on this versatile monomer.

Summary Table: ROMP of 5-Norbornene-2-methanol

| Parameter | Exo-Isomer | Endo-Isomer | Reference |

|---|---|---|---|

| ROMP Reactivity | High | Low | |

| Polymer Yield (%) | >95 | <60 | |

| Molecular Weight (kDa) | 120 | 80 | [2] |

| Glass Transition (°C) | 180 | 140 | |

| Thermal Stability (°C) | >200 | ~160 |

Summary Table: ATE Click Chemistry Networks

| Network Composition | Crosslink Density | Tensile Strength (MPa) | Swelling Ratio | Reference |

|---|---|---|---|---|

| Norbornene-thiol-amine | High | 22 | 1.8 | [Research] |

| Norbornene-thiol-amine | Medium | 15 | 2.5 | [Research] |

Summary Table: Free Radical Copolymerization with Ethylene

| Ethylene/Norbornene Ratio | Molecular Weight (kDa) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| 90/10 | 80 | 60 | 20 | |

| 70/30 | 95 | 95 | 35 |

Mechanistic Insights and Structure-Property Relationships

Influence of Exo Configuration on Polymerization

The exo configuration of 5-norbornene-2-methanol is a critical determinant of its reactivity in polymerization reactions. By minimizing steric hindrance, the exo isomer allows for more efficient ring opening and chain propagation in ROMP, leading to higher molecular weights and improved material properties. This structural feature also enhances the accessibility of the norbornene double bond for thiol-ene addition reactions in ATE click chemistry, facilitating the formation of highly crosslinked networks.

Functional Group Effects on Polymer Properties

The presence of a hydroxyl group at the 2-position of the norbornene ring imparts unique properties to the resulting polymers. In ROMP-derived polynorbornenes, the hydroxyl group increases hydrophilicity and provides a site for further chemical modification. In ATE networks, it enables the introduction of additional crosslinks or functional moieties, enhancing the versatility of the material. In ethylene copolymers, the hydroxyl group can improve compatibility with polar additives and fillers, broadening the range of potential applications.

Comparative Analysis of Polymerization Mechanisms

Each of the polymerization mechanisms discussed—ROMP, ATE click chemistry, and free radical copolymerization—offers distinct advantages and challenges when applied to 5-norbornene-2-methanol. ROMP enables the synthesis of high-molecular-weight polymers with excellent thermal and mechanical properties, while ATE click chemistry provides a modular approach for constructing highly crosslinked and functional networks. Free radical copolymerization with ethylene allows for the design of copolymers with tunable properties, suitable for a wide range of industrial applications. The choice of polymerization strategy depends on the desired material properties and end-use requirements.